molecular formula C9H19NO B2909375 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol CAS No. 1501072-85-0

1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol

Cat. No.: B2909375
CAS No.: 1501072-85-0
M. Wt: 157.257
InChI Key: AGTYIPVCLTXEIC-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H19NO. It is a cyclopentanol derivative with an amino group and a methyl group attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropan-2-amine with cyclopentanone under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2,7-10)9(11)5-3-4-6-9/h11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTYIPVCLTXEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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